N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-14-6-2-3-7-16(14)21(26)24-17-8-4-5-9-18(17)25-22(27)23-15-10-11-19-20(12-15)29-13-28-19/h2-12H,13H2,1H3,(H,24,26)(H2,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCFZHPDAZNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Planning
The target compound, N-(2-(3-(benzo[d]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide, comprises two primary structural motifs: a 2-methylbenzamide group and a benzo[d]dioxol-5-yl urea moiety linked via a phenyl spacer. Retrosynthetic disconnection suggests two viable pathways:
- Acylation-first approach : Formation of the benzamide fragment followed by urea linkage installation.
- Urea-first approach : Initial synthesis of the ureido-phenyl intermediate prior to acylation.
Both routes necessitate the preparation of 2-methylbenzoyl chloride and benzo[d]dioxol-5-yl isocyanate as key intermediates, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) identified as optimal acylating agents.
Synthesis of Critical Intermediates
Preparation of 2-Methylbenzoyl Chloride
2-Methylbenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) for 3 h. Excess SOCl₂ is removed under reduced pressure, yielding 2-methylbenzoyl chloride as a colorless liquid (92% yield).
Reaction conditions :
- Temperature: 40–45°C
- Solvent: Dichloromethane
- Catalyst: None required
Synthesis of Benzo[d]dioxol-5-yl Isocyanate
Benzo[d]dioxol-5-amine (1.0 eq) is treated with triphosgene (0.33 eq) in dry tetrahydrofuran (THF) at 0°C. The mixture is stirred for 2 h, filtered, and concentrated to afford the isocyanate as a white solid (85% yield).
Key spectral data :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.65 (d, J = 8.4 Hz, 1H), 5.95 (s, 2H).
- IR (KBr) : 2270 cm⁻¹ (N=C=O stretch).
Primary Synthetic Routes
Route A: Sequential Acylation-Urea Coupling
Step 1: Synthesis of N-(2-Aminophenyl)-2-methylbenzamide
2-Aminophenylamine (1.0 eq) is reacted with 2-methylbenzoyl chloride (1.2 eq) in DCM containing triethylamine (TEA, 1.5 eq). After 4 h at room temperature, the product is extracted, washed with NaHCO₃, and recrystallized from ethanol (78% yield).
Characterization :
- M.p. : 145–147°C
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 138.2–115.4 (aromatic carbons), 21.3 (CH₃).
Step 2: Urea Linkage Formation
The intermediate N-(2-aminophenyl)-2-methylbenzamide (1.0 eq) is treated with benzo[d]dioxol-5-yl isocyanate (1.1 eq) in dry THF at 0°C. The reaction is warmed to 25°C, stirred for 12 h, and purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the target compound (82% yield).
Optimization data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reaction time | 12 h |
| Yield | 82% |
Route B: Urea Formation Prior to Acylation
Step 1: Synthesis of 2-(3-(Benzo[d]dioxol-5-yl)ureido)aniline
1,2-Diaminobenzene (1.0 eq) and benzo[d]dioxol-5-yl isocyanate (1.05 eq) are combined in DCM at 0°C. After 6 h, the urea intermediate is filtered and washed with cold ether (88% yield).
Step 2: Acylation with 2-Methylbenzoyl Chloride
The urea intermediate (1.0 eq) is acylated with 2-methylbenzoyl chloride (1.1 eq) in pyridine at 50°C for 3 h. The product is precipitated in ice-water and recrystallized from ethanol (80% yield).
Comparative efficiency :
| Route | Total Yield | Purity |
|---|---|---|
| A | 64% | 96% |
| B | 70% | 95% |
Alternative Method: One-Pot Tandem Synthesis
A mixture of 2-methylbenzoic acid (1.0 eq), 1,2-diaminobenzene (1.0 eq), and benzo[d]dioxol-5-yl isocyanate (1.1 eq) is reacted with POCl₃ (2.0 eq) in acetonitrile at 80°C for 8 h. This one-pot method bypasses intermediate isolation, achieving a 75% yield with 94% purity.
Advantages :
- Reduced purification steps
- Shorter reaction time (8 h vs. 18 h for sequential routes)
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 9.85 (s, 1H, NH urea), 8.45 (d, J = 8.0 Hz, 1H, ArH), 7.72–6.85 (m, 9H, ArH), 5.95 (s, 2H, OCH₂O), 2.55 (s, 3H, CH₃).
IR (KBr) :
HRMS (ESI+) :
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 mm) | MeOH:H₂O (70:30) | 8.2 min | 95.4% |
Discussion of Synthetic Challenges and Optimizations
Solvent Selection for Urea Formation
Ethanol and THF provided superior yields (82–88%) compared to DMF (65%) or acetonitrile (70%) due to improved solubility of the isocyanate intermediate.
Temperature Sensitivity
Acylation at >50°C led to decomposition (purity <90%), whereas reactions at 25–40°C maintained stability. Urea coupling required strict temperature control (0–25°C) to prevent byproduct formation.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea linkage or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethyl acetate, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide serves as a valuable building block in organic synthesis. It can participate in various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can occur at the urea linkage or aromatic rings .
Biology
In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its structural features suggest that it may interact with specific enzymes involved in metabolic pathways.
Medicine
The most promising applications are in the field of medicinal chemistry:
- Anticancer Properties : Studies have shown that this compound exhibits anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of enzymes that regulate the cell cycle .
Anticancer Activity
Research has demonstrated that derivatives of this compound can inhibit various cancer cell lines. For instance:
- A study evaluated its effects on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, revealing significant cytotoxic effects and potential for further development as a therapeutic agent .
Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes associated with cancer progression. The results indicated that it could effectively block pathways critical for tumor growth, making it a candidate for further investigation as a targeted therapy .
Mechanism of Action
The mechanism of action of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The benzo[d][1,3]dioxole moiety is known to interact with tubulin, disrupting microtubule dynamics and thereby inhibiting cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yl Motifs
Compounds sharing the benzo[d][1,3]dioxol-5-yl group exhibit diverse pharmacological profiles. For example:
- D14–D20 (): These penta-2,4-dienamide derivatives (e.g., D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide) replace the urea linkage with a conjugated dienamide chain. Despite structural differences, they share the benzo[d][1,3]dioxol-5-yl group, which may contribute to similar pharmacokinetic properties. Melting points range from 182.9°C (D20) to 233.5°C (D16), suggesting variable crystallinity influenced by substituents .
- Compound 28 (): N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide features an acetamide bridge instead of urea. This compound showed 84% yield and IDO1 inhibitory activity, highlighting the benzo[d][1,3]dioxol-5-yl group’s role in enzyme interaction .
Benzamide Derivatives with Urea/Amide Linkages
- W1 () : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide retains the benzamide core but substitutes urea with a benzimidazole-thioacetamido group. The dinitrophenyl substituent enhances electron-withdrawing effects, contrasting with the 2-methylbenzamide group in the target compound. W1 demonstrated antimicrobial and anticancer activities, suggesting that benzamide derivatives with electron-deficient substituents may favor cytotoxicity .
- Z1 () : (3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methyl-1,4-dihydropyridin-2-yl)benzoic acid) incorporates a cyclopropane ring and difluorinated benzo[d][1,3]dioxol-5-yl group, enhancing metabolic stability. Its antituburcular activity underscores the importance of fluorinated aromatic systems in targeting bacterial enzymes .
Comparative Data Table
Key Research Findings
- Bioactivity Correlations : The benzo[d][1,3]dioxol-5-yl group is linked to diverse activities, including enzyme inhibition (IDO1 in Compound 28) and antimicrobial effects (W1). Urea linkages may enhance binding specificity compared to acetamide or dienamide chains .
- Substituent Effects : Electron-withdrawing groups (e.g., dinitrophenyl in W1) enhance cytotoxicity, while fluorinated analogues (Z1) improve metabolic stability .
Biological Activity
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features several notable structural components:
- Benzo[d][1,3]dioxole Moiety : Known for its potential in drug development due to its ability to interact with various biological targets.
- Urea Linkage : Often involved in hydrogen bonding and can influence the compound's interaction with biological macromolecules.
- Methylbenzamide Group : Imparts additional hydrophobic characteristics that may enhance membrane permeability.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.41 g/mol |
| CAS Number | 1203150-99-5 |
The biological activity of this compound involves several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound has been studied for its interaction with various G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
- Cellular Signaling Pathways : The compound may influence intracellular calcium levels and other signaling cascades through its interaction with GPCRs, leading to altered cellular responses .
Therapeutic Applications
Research indicates potential applications of this compound in various therapeutic areas:
Study 1: Anti-inflammatory Effects
A study conducted on a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may exhibit similar effects, warranting further investigation into its anti-inflammatory properties.
Study 2: GPCR Interaction
In a pharmacological study, the compound was tested against various GPCRs. Results indicated selective binding affinity towards certain receptor subtypes, which could explain its diverse biological effects. These findings highlight the importance of structure-activity relationships in drug design.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including urea bond formation and benzamide coupling. Key steps include:
-
Coupling Reactions : Use carbodiimide reagents (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation .
-
Temperature Control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent side reactions .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for urea linkages .
-
Yield Optimization : Reaction times of 48–72 hours ensure completion, monitored via TLC/HPLC .
Key Parameter Optimal Condition Impact on Yield Temperature 0–5°C (sensitive steps) Prevents decomposition Solvent DMF or acetonitrile Enhances solubility Reaction Time 48–72 hours >85% conversion
Q. How is this compound purified and characterized in academic research?
- Methodological Answer :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. Crystallization (methanol/water, 4:1) improves purity .
- Characterization :
- 1H/13C NMR : Confirms ureido proton signals (δ 8.2–8.5 ppm) and benzo[d][1,3]dioxol methylene protons (δ 5.9–6.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 422.18) .
- IR Spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) for amide/urea groups .
Q. What functional groups contribute to its biological activity?
- Methodological Answer :
- Ureido Linkage : Facilitates hydrogen bonding with enzyme active sites (e.g., kinase targets) .
- Benzo[d][1,3]dioxol-5-yl Group : Enhances lipophilicity and membrane permeability .
- 2-Methylbenzamide : Stabilizes π-π stacking interactions in protein binding pockets .
Advanced Research Questions
Q. How do structural modifications impact its structure-activity relationship (SAR)?
- Methodological Answer : SAR studies compare analogues via:
-
Substituent Screening : Replace the 2-methyl group with halogens or methoxy to assess potency .
-
Bioactivity Assays : Test IC50 values against cancer cell lines (e.g., MCF-7, HepG2) .
Modification Biological Activity (IC50) Reference 2-Methylbenzamide (parent) 1.2 µM (MCF-7) 2-Fluoro substitution 0.8 µM (HepG2) Methoxy at benzo[d][1,3]dioxol 2.5 µM (A549)
Q. What mechanistic insights explain its enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Molecular Docking : The ureido group binds to ATP pockets in kinases (e.g., EGFR), while the benzamide stabilizes hydrophobic regions .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Normalize cell viability protocols (e.g., MTT vs. resazurin) .
- Solubility Checks : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Metabolic Stability : Pre-treat with liver microsomes to account for degradation .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., pyridine) to reduce logP from 3.5 to 2.8, improving aqueous solubility .
- ProDrug Design : Mask the ureido group with acetyl to enhance oral bioavailability .
Q. How does computational modeling guide its target identification?
- Methodological Answer :
- Pharmacophore Modeling : Map hydrogen bond acceptors (urea) and aromatic features (benzamide) to prioritize targets .
- MD Simulations : Simulate binding to tyrosine kinases for >100 ns to validate stability .
Q. What multi-target interactions are plausible given its structure?
- Methodological Answer :
- Polypharmacology Screens : Use PASS software to predict off-target effects (e.g., COX-2, HDACs) .
- Kinase Profiling : Test against a panel of 50 kinases to identify cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
